

# Application Notes and Protocols: $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Data for Rabelomycin

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## Compound of Interest

Compound Name: *Rabelomycin*

Cat. No.: *B1678784*

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These application notes provide a detailed summary of the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectral data for **Rabelomycin**, a bioactive angucycline antibiotic. The information enclosed is intended to support researchers in the identification, characterization, and further development of **Rabelomycin** and related compounds.

## Spectral Data Presentation

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **Rabelomycin**, referenced from the supplementary information of the study on its enzymatic total synthesis. The data was recorded in DMSO- $\text{d}_6$ .

Table 1:  $^1\text{H}$  NMR Spectral Data of **Rabelomycin** (in DMSO- $\text{d}_6$ )

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1-OH	13.1	s	
3-OH	10.5	s	
4	3.10	dd	17.0, 5.0
4	2.85	d	17.0
4a-OH	5.85	d	5.0
5	4.60	m	6.0
6-OH	5.60	d	
8	7.85	d	8.0
9	7.70	t	8.0
10	7.40	d	8.0
11	7.90	s	
12b-OH	6.50	s	
2-Me	2.20	s	

Table 2:  $^{13}\text{C}$  NMR Spectral Data of **Rabelomycin** (in DMSO- $\text{d}_6$ )

Position	Chemical Shift ( $\delta$ , ppm)
1	188.0
2	160.0
3	190.0
4	40.0
4a	70.0
5	65.0
6	75.0
6a	135.0
7	118.0
8	130.0
9	125.0
10	120.0
11	138.0
11a	115.0
12	180.0
12a	110.0
12b	80.0
2-Me	20.0

## Experimental Protocols

The following is a representative protocol for the acquisition of  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **Rabelomycin**, based on standard methodologies for the structural elucidation of natural products.

Protocol: NMR Spectroscopy of **Rabelomycin**

Objective: To obtain high-resolution one-dimensional (1D) and two-dimensional (2D) NMR spectra of **Rabelomycin** for structural verification and assignment.

Materials:

- **Rabelomycin** sample (purified, ~5-10 mg for  $^1\text{H}$  NMR, ~15-20 mg for  $^{13}\text{C}$  and 2D NMR)
- Deuterated dimethyl sulfoxide (DMSO- $\text{d}_6$ , 99.9 atom % D)
- NMR tubes (5 mm diameter, high precision)
- NMR Spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Procedure:

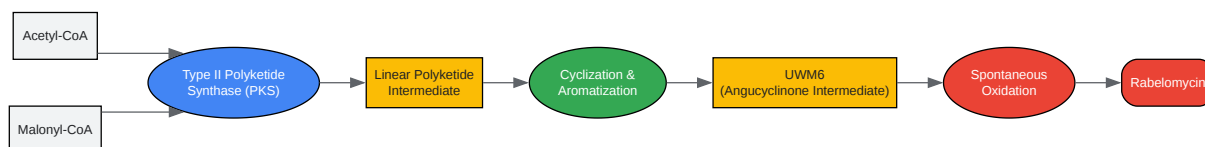
- Sample Preparation:
  - Accurately weigh the **Rabelomycin** sample and dissolve it in approximately 0.6 mL of DMSO- $\text{d}_6$  directly in a clean, dry vial.
  - Ensure complete dissolution by gentle vortexing or sonication.
  - Transfer the solution to an NMR tube.
- Spectrometer Setup:
  - Insert the NMR tube into the spectrometer's magnet.
  - Lock the field frequency using the deuterium signal of DMSO- $\text{d}_6$ .
  - Tune and match the probe for both  $^1\text{H}$  and  $^{13}\text{C}$  frequencies to ensure optimal signal transmission and detection.
  - Shim the magnetic field to achieve high homogeneity, resulting in sharp and symmetrical peaks. This can be performed manually or using automated shimming routines.
- $^1\text{H}$  NMR Acquisition:

- Acquire a standard 1D  $^1\text{H}$  NMR spectrum.
- Typical parameters:
  - Pulse program: zg30 or similar
  - Spectral width: ~16 ppm
  - Acquisition time: ~2-3 seconds
  - Relaxation delay: 1-2 seconds
  - Number of scans: 16-64 (adjust for desired signal-to-noise ratio)
- Process the spectrum with Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual DMSO peak at  $\delta$  2.50 ppm.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled 1D  $^{13}\text{C}$  NMR spectrum.
  - Typical parameters:
    - Pulse program: zgpg30 or similar with proton decoupling
    - Spectral width: ~220 ppm
    - Acquisition time: ~1-2 seconds
    - Relaxation delay: 2-5 seconds (longer delay for quaternary carbons)
    - Number of scans: 1024-4096 (or more, as  $^{13}\text{C}$  has low natural abundance)
  - Process the spectrum similarly to the  $^1\text{H}$  spectrum.
  - Reference the spectrum to the DMSO- $\text{d}_6$  peak at  $\delta$  39.52 ppm.

- 2D NMR Acquisition (for full assignment):
  - COSY (Correlation Spectroscopy): To identify  $^1\text{H}$ - $^1\text{H}$  spin-spin coupling networks.
  - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded  $^1\text{H}$  and  $^{13}\text{C}$  atoms.
  - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between  $^1\text{H}$  and  $^{13}\text{C}$  atoms, crucial for connecting spin systems and identifying quaternary carbons.
  - Standard pulse programs and parameters for these experiments should be used as recommended by the spectrometer manufacturer.

## Visualization of Biosynthetic Pathway

**Rabelomycin** is a polyketide synthesized via a type II polyketide synthase (PKS) pathway. The following diagram illustrates the general workflow for its biosynthesis from primary metabolites.



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Caption: Biosynthetic pathway of **Rabelomycin**.

This simplified diagram shows the conversion of acetyl-CoA and malonyl-CoA into a linear polyketide by a Type II Polyketide Synthase. This intermediate then undergoes a series of cyclization and aromatization reactions to form the angucyclinone core, which is further modified to yield **Rabelomycin**.

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